3-Butylhydantoin
Overview
Description
3-Butylhydantoin is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and a butyl group attached to the third carbon atom.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One of the common methods for synthesizing imidazolidine-2,4-dione derivatives involves the Knoevenagel condensation reaction.
Bucherer-Berg Reaction: Another method involves the Bucherer-Berg reaction, which uses ammonium carbonate, potassium cyanide, and an aldehyde or ketone to form the imidazolidine-2,4-dione core.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione compounds .
Scientific Research Applications
3-Butylhydantoin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butylhydantoin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets voltage-gated sodium channels and other ion channels in the nervous system, which contributes to its anticonvulsant activity.
Pathways Involved: It modulates the activity of enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its anti-inflammatory and anti-diabetic effects.
Comparison with Similar Compounds
3-Butylhydantoin can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Both compounds share a similar core structure but differ in their substituents and biological activities.
Imidazolidine-2,4-dione Derivatives: Various derivatives of imidazolidine-2,4-dione have been synthesized, each exhibiting unique biological properties.
Uniqueness: The uniqueness of this compound lies in its specific substituent (butyl group) and its diverse range of biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-butylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCDTKATJYNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340874 | |
Record name | 3-Butylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-31-4 | |
Record name | 3-Butylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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